molecular formula C18H22N2O B7507992 N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide

N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide

Cat. No. B7507992
M. Wt: 282.4 g/mol
InChI Key: QWPFJHSRVVHHHN-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide, also known as CX614, is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders. It was first synthesized in the early 1990s by a team of researchers from the University of Copenhagen, Denmark. Since then, several studies have been conducted to explore the pharmacological properties of CX614, including its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide involves the modulation of glutamate receptors, which are the primary mediators of synaptic plasticity in the brain. N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide acts as a positive allosteric modulator of AMPA receptors, which are a subtype of glutamate receptors. This property enhances the activity of AMPA receptors, leading to an increase in synaptic plasticity.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide can enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons. N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. These effects suggest that N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide has the potential to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound that has been extensively studied in animal models. This makes it easier to design experiments and interpret results. Another advantage is that N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide has a high degree of selectivity for AMPA receptors, which reduces the risk of off-target effects. However, one limitation is that N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide has poor solubility in water, which can make it challenging to administer in vivo. Another limitation is that N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide has a relatively short half-life, which can limit its efficacy in long-term experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide. One direction is to explore its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to investigate its effects on synaptic plasticity in different brain regions and cell types. Additionally, future studies could focus on improving the pharmacokinetic properties of N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide, such as its solubility and half-life, to enhance its efficacy in vivo. Finally, studies could explore the potential of N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide as a tool for investigating the mechanisms of synaptic plasticity and learning and memory.

Synthesis Methods

N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of cyclohexylamine with methyl acrylate to form N-cyclohexyl-N-methyl-2-propen-1-amine. This intermediate product is then reacted with 8-chloroquinoline to form N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide, which is the final product. The synthesis process is complex and requires a high degree of expertise and precision.

Scientific Research Applications

N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide has been extensively studied for its potential therapeutic applications in neurological disorders. Several studies have shown that N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide can enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This property makes N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide a promising candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-20(16-10-3-2-4-11-16)17(21)13-15-8-5-7-14-9-6-12-19-18(14)15/h5-9,12,16H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPFJHSRVVHHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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